![molecular formula C11H18Cl2N2 B3117766 5-(chloromethyl)-1-(cyclohexylmethyl)-1H-imidazole hydrochloride CAS No. 226930-91-2](/img/structure/B3117766.png)
5-(chloromethyl)-1-(cyclohexylmethyl)-1H-imidazole hydrochloride
Overview
Description
5-(Chloromethyl)-1-(cyclohexylmethyl)-1H-imidazole hydrochloride, also known as CMCH, is an organic compound that has been used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and chloroform. CMCH is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a starting material for the production of pharmaceuticals.
Scientific Research Applications
Antitumor Activity
Imidazole derivatives, including structures similar to 5-(chloromethyl)-1-(cyclohexylmethyl)-1H-imidazole hydrochloride, have been extensively studied for their antitumor activities. A review by Iradyan et al. (2009) highlights the significance of imidazole derivatives, including bis(2-chloroethyl)amino derivatives, benzimidazole, and imidazolylpeptides, in the development of new antitumor drugs. These derivatives have shown promising results in preclinical testing stages, suggesting their potential in cancer therapy due to their diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Antimicrobial Activity
The antimicrobial properties of imidazole compounds, including derivatives similar to this compound, are well-documented. A literature review on the antimicrobial activities of imidazole indicates its effectiveness as a raw material in pharmaceutical industries for manufacturing antifungal drugs like ketoconazole and clotrimazole. This highlights the role of imidazole derivatives in combating microbial resistance, emphasizing the importance of synthesizing new imidazole derivatives to inhibit the growth of new strains of organisms (2022).
Corrosion Inhibition
Imidazoline and its derivatives, which share a core structure with this compound, are recognized for their effectiveness as corrosion inhibitors. Sriplai and Sombatmankhong (2023) reviewed the use of imidazoline derivatives in the petroleum industry, highlighting their low toxicity, cost-effectiveness, and environmental friendliness. The chemical structure, synthesis processes, and performance evaluations of these inhibitors demonstrate their significant role in protecting metal surfaces from corrosion, showcasing the versatility of imidazole derivatives in industrial applications (Sriplai, N., & Sombatmankhong, K., 2023).
properties
IUPAC Name |
5-(chloromethyl)-1-(cyclohexylmethyl)imidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2.ClH/c12-6-11-7-13-9-14(11)8-10-4-2-1-3-5-10;/h7,9-10H,1-6,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWUEMWVNKRURT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=NC=C2CCl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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